Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H10LiNO3S and a molecular weight of 195.16 g/mol This compound is known for its unique structure, which includes a lithium ion coordinated to a 4-methoxy-5-methylpyridine-3-sulfinate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 4-methoxy-5-methylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, with additional steps for purification and quality control. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or thiol derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium or potassium, in biological systems. This can lead to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness
Unlike other lithium salts, it contains a pyridine-sulfinate ligand, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
lithium;4-methoxy-5-methylpyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-5-3-8-4-6(12(9)10)7(5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHGEPYCSBPRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=CC(=C1OC)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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